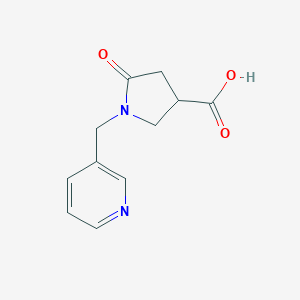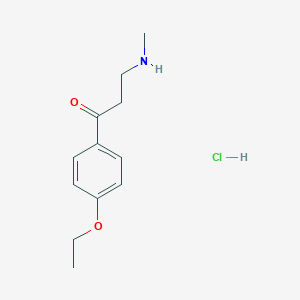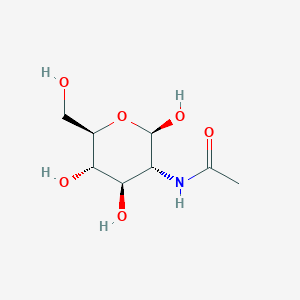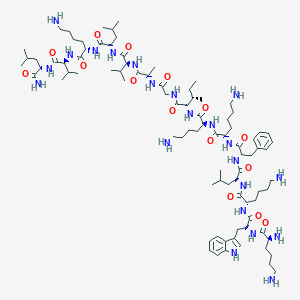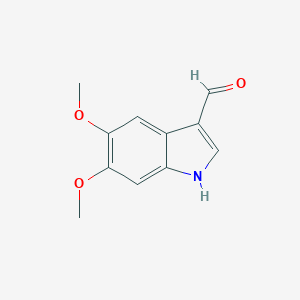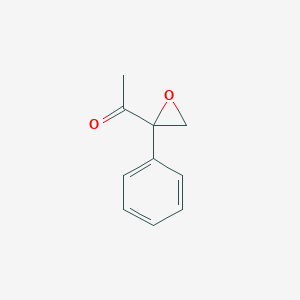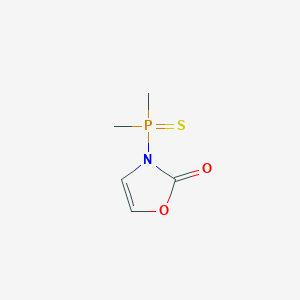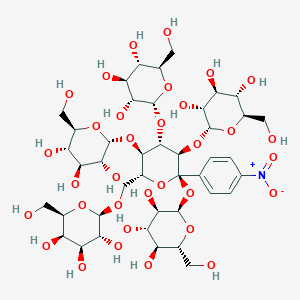
4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside is a complex carbohydrate that has been extensively studied for its biochemical and physiological effects. This compound is commonly used in laboratory experiments to investigate the mechanisms of action of various enzymes and to explore the potential applications of complex carbohydrates in medicine and biotechnology.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside involves the hydrolysis of the glycosidic bond between the galactose residue and the maltopentaose substrate. This reaction is catalyzed by glycosidase enzymes, which cleave the bond and release the galactose molecule. The resulting product is 4-nitrophenyl-beta-D-galactopyranoside, which can be detected using spectrophotometric methods.
Biochemische Und Physiologische Effekte
4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been found to be an effective substrate for the measurement of glycosidase activity in biological samples. Additionally, 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside has been used to investigate the role of complex carbohydrates in various biological processes, including cell adhesion and signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside in laboratory experiments is its high sensitivity to glycosidase activity. This compound is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, one limitation of using 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are many potential future directions for research on 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside. One area of interest is the development of new methods for synthesizing this compound, which could improve its solubility and make it more versatile for use in different experimental settings. Additionally, researchers could investigate the potential applications of 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside in medicine and biotechnology, such as in the development of new diagnostic tools or therapeutic agents. Finally, further studies could be conducted to elucidate the mechanisms of action of glycosidases and the role of complex carbohydrates in biological processes.
Synthesemethoden
The synthesis of 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside involves the enzymatic glycosylation of maltopentaose with galactose. This reaction is catalyzed by the enzyme beta-galactosidase, which transfers the galactose residue from a donor molecule to the maltopentaose substrate. The resulting compound is then treated with 4-nitrophenyl-beta-D-galactopyranoside to form the final product.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside has numerous applications in scientific research. One of the most common uses of this compound is in the study of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. By using 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside as a substrate, researchers can investigate the activity and specificity of various glycosidases.
Eigenschaften
CAS-Nummer |
140694-63-9 |
|---|---|
Produktname |
4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside |
Molekularformel |
C42H65NO33 |
Molekulargewicht |
1112 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5R,6R)-6-(4-nitrophenyl)-3,4,5,6-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C42H65NO33/c44-5-13-19(49)24(54)29(59)37(67-13)66-10-18-34(72-38-30(60)25(55)20(50)14(6-45)68-38)35(73-39-31(61)26(56)21(51)15(7-46)69-39)36(74-40-32(62)27(57)22(52)16(8-47)70-40)42(75-18,11-1-3-12(4-2-11)43(64)65)76-41-33(63)28(58)23(53)17(9-48)71-41/h1-4,13-41,44-63H,5-10H2/t13-,14-,15-,16-,17-,18-,19+,20-,21-,22-,23-,24+,25+,26+,27+,28+,29-,30-,31-,32-,33-,34-,35+,36-,37-,38-,39-,40-,41-,42-/m1/s1 |
InChI-Schlüssel |
PCADUOFTAUWLRD-OQPKCWLPSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C2(C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C2(C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)[N+](=O)[O-] |
Andere CAS-Nummern |
140694-63-9 |
Synonyme |
4-nitrophenyl 4(5)-O-galactosylmaltopentaoside LG5PI p-nitrophenyl 4(5)-O-beta-galactosyl-alpha-maltopentaoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)
![(3R,5S,8R,9R,10S,13S,14S,17R)-13-Methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B117708.png)
